

# Trametinib objective response rate NF1 patients meta-analysis

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## Compound Focus: Trametinib

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## Efficacy and Safety Profile of Trametinib in NF1

The following tables summarize the key efficacy and safety outcomes of **trametinib** in treating NF1-related plexiform neurofibromas (pNF) and low-grade gliomas (LGG), based on a 2022 meta-analysis and subsequent clinical studies [1].

**Table 1: Pooled Efficacy Outcomes from Meta-Analysis (8 studies, 92 patients) [1]**

| Outcome Measure               | Pooled Rate (95% CI)  | Interpretation                                                     |
|-------------------------------|-----------------------|--------------------------------------------------------------------|
| Objective Response Rate (ORR) | 45.3% (28.9% - 62.1%) | Proportion of patients with significant tumor shrinkage.           |
| Disease Control Rate (DCR)    | 99.8% (95.5% - 100%)  | Proportion of patients achieving tumor shrinkage or stabilization. |

**Table 2: Common Adverse Events (AEs) from Meta-Analysis [1]**

| Adverse Event               | Approximate Pooled Rate                 | Common Grade                   |
|-----------------------------|-----------------------------------------|--------------------------------|
| Paronychia (nail infection) | 60.7%                                   | Low-grade                      |
| Rash                        | Information not pooled in meta-analysis | Low-grade                      |
| Gastrointestinal Issues     | Information not pooled in meta-analysis | Low-grade                      |
| Cardiac Toxicity            | Rare (see case report in MPNST) [2]     | Can be severe (decreased LVEF) |

**Table 3: Efficacy from the TRAM-01 Phase 2 Trial Protocol [3]** *This preliminary data from the study protocol shows outcomes in a mixed cohort of pediatric gliomas and pNF.*

| Tumor Type / Patient Group         | Response              | Number of Patients |
|------------------------------------|-----------------------|--------------------|
| NF1-related pNF and LGG            | Partial Response (PR) | 7                  |
| NF1-related pNF and LGG            | Stable Disease (SD)   | 21                 |
| Refractory PLGG (with BRAF fusion) | Partial Response (PR) | 1                  |
| Refractory PLGG (with BRAF fusion) | Minor Response (MR)   | 4                  |

## Experimental Protocols and Methodologies

For a deeper understanding of how the above data was generated, here are the experimental details from the cited research.

### 1. Meta-Analysis Protocol [1]

- **Objective:** To systematically evaluate the effectiveness and safety of **trametinib** in treating NF1-related nerve tumors.

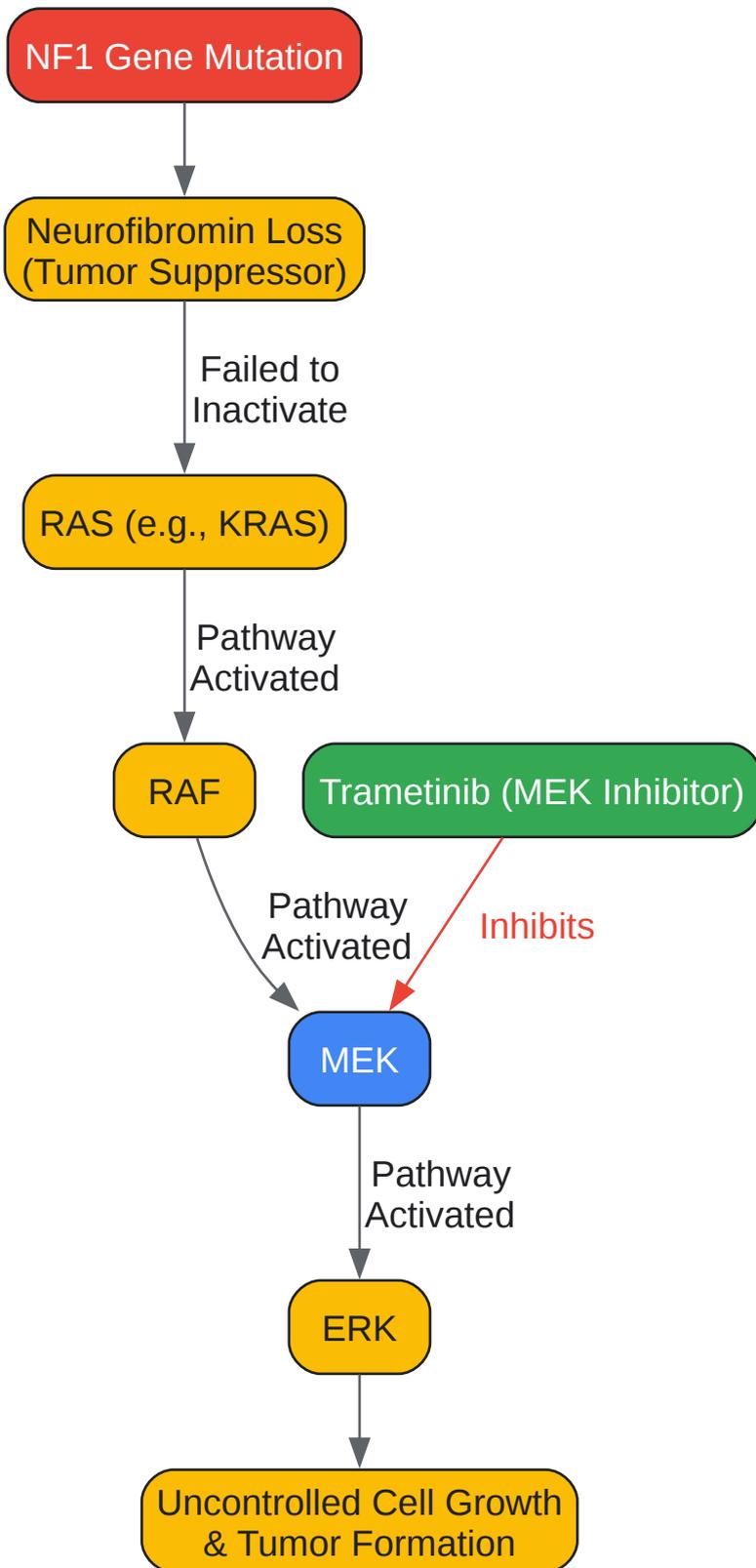
- **Search Strategy:** A comprehensive search of PubMed, EMBASE, and Web of Science was conducted for literature published up to June 1, 2022.
- **Study Selection:** Included original articles reporting efficacy and safety of **trametinib** in NF1 patients. Eight studies (both clinical trials and retrospective case series) with 92 patients were included.
- **Data Extraction and Analysis:** Key data on objective response rate (ORR), disease control rate (DCR), and adverse events (AEs) were extracted. Pooled proportions with 95% confidence intervals were calculated using R software with the 'meta' package. Heterogeneity was assessed using the I<sup>2</sup> statistic.
- **Quality Assessment:** The quality of evidence was evaluated using the Grading of Recommendations, Assessment, Development, and Evaluation (GRADE) system, which found the evidence to be of very low to moderate quality.

## 2. Phase 2 Clinical Trial Protocol (TRAM-01) [3]

- **Objective:** To determine the objective response rate of **trametinib** in pediatric patients with progressing or refractory tumors driven by MAPK/ERK pathway activation.
- **Study Design:** A phase II, multicentric, open-label "basket" trial.
- **Patient Groups:** The trial includes four groups:
  - Group 1: NF1 patients with progressing/refractory glioma.
  - Group 2: NF1 patients with plexiform neurofibroma.
  - Group 3: Patients with progressing/refractory glioma and KIAA1549-BRAF fusion.
  - Group 4: Patients with other progressing/refractory gliomas with MAPK/ERK pathway activation.
- **Intervention:** Oral **trametinib** once daily at a dose of 0.025 mg/kg (for patients ≥6 years) or 0.032 mg/kg (for patients <6 years) for 18 cycles of 28 days each (72 weeks total).
- **Outcome Measures:**
  - **Primary:** Objective response rate.
  - **Secondary:** Progression-free survival, overall survival, safety and tolerability, serum drug levels, and quality of life.

## NF1 Pathway and MEK Inhibitor Mechanism

The rationale for using **trametinib** in NF1 is rooted in the molecular pathology of the disease. The diagram below illustrates the signaling pathway and drug mechanism.



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## Additional Clinical Considerations

- **Beyond Tumor Size: Cognitive Benefits:** Emerging research indicates that **trametinib** may have positive effects beyond tumor control. A 2024 study found that NF1 patients treated with **trametinib** showed clinically significant improvements in processing speed, visuo-motor function, and verbal abilities, suggesting a potential positive impact on cognition [4] [5].
- **Comparison with Other MEK Inhibitors:** Selumetinib is another MEK inhibitor that is now FDA-approved for pediatric NF1 patients with symptomatic, inoperable plexiform neurofibromas, with a reported ORR of about 68% in its pivotal trial [6] [7]. Other MEK inhibitors like mirdametinib and binimetinib are also under investigation [7].

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